molecular formula C12H16N4O2 B11782738 (3,4-Dimethoxyphenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine

(3,4-Dimethoxyphenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine

Cat. No.: B11782738
M. Wt: 248.28 g/mol
InChI Key: JLTFTRIZQFODGR-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine is a chemical compound known for its unique structure, which includes a dimethoxyphenyl group and a triazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxyphenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine typically involves the reaction of 3,4-dimethoxybenzaldehyde with 1-methyl-1H-1,2,4-triazole in the presence of a reducing agent. One common method includes the use of sodium borohydride as the reducing agent under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxyphenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

(3,4-Dimethoxyphenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3,4-Dimethoxyphenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-Dimethoxyphenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine is unique due to the presence of both the dimethoxyphenyl group and the triazole ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H16N4O2

Molecular Weight

248.28 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-(1-methyl-1,2,4-triazol-3-yl)methanamine

InChI

InChI=1S/C12H16N4O2/c1-16-7-14-12(15-16)11(13)8-4-5-9(17-2)10(6-8)18-3/h4-7,11H,13H2,1-3H3

InChI Key

JLTFTRIZQFODGR-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=N1)C(C2=CC(=C(C=C2)OC)OC)N

Origin of Product

United States

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